3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
Description
3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with a pyrrolidine ring and a methylphenyl group
Properties
Molecular Formula |
C21H26N2O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-methyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H26N2O/c1-16-8-10-18(11-9-16)20(23-12-3-4-13-23)15-22-21(24)19-7-5-6-17(2)14-19/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,22,24) |
InChI Key |
FPQOMHUFMBYCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its functionalization. The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce different functional groups to the benzamide core.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound exhibits significant pharmacological activities, primarily due to its structural features which allow it to interact with biological targets effectively. It has been studied for its potential as an antimicrobial agent , with some derivatives showing effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .
Case Study:
In a study focused on the synthesis of derivatives of pyrrolidine-based compounds, researchers found that certain modifications to the structure of 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide enhanced its antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against the aforementioned pathogens, suggesting its utility in developing new antimicrobial agents .
Molecular Modeling and Drug Design
Structure-Activity Relationship (SAR):
Molecular modeling studies have been conducted to elucidate the structure-activity relationships of this compound. By employing computational techniques, researchers can predict how changes in the molecular structure impact biological activity. For instance, variations in substituents on the benzamide moiety have been linked to changes in potency against specific bacterial strains .
Case Study:
A notable study utilized molecular docking simulations to assess the binding affinity of 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide to various targets. The results indicated favorable interactions with key enzymes involved in bacterial resistance mechanisms, highlighting its potential as a scaffold for designing novel antibiotics .
Neuropharmacology
Potential CNS Activity:
Given the presence of the pyrrolidine ring, there is interest in exploring the compound's effects on the central nervous system (CNS). Preliminary studies suggest that derivatives may exhibit anxiolytic or analgesic properties .
Case Study:
Research into similar compounds has shown that modifications can lead to enhanced CNS activity. For example, certain analogs demonstrated significant pain relief in animal models, indicating that 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide could be further investigated for its analgesic potential .
Synthesis and Characterization
Synthesis Techniques:
The synthesis of 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step reactions starting from readily available precursors. Techniques such as N-alkylation and amide formation are commonly employed .
Characterization Methods:
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are standard methods used to validate the identity and quality of the compound .
Mechanism of Action
The mechanism of action for 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring is known to enhance binding affinity to certain proteins, which can lead to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Benzamide derivatives: These compounds share the benzamide core and are often studied for their medicinal properties.
Uniqueness
3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties
Biological Activity
3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its pharmacodynamics, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The molecular formula of 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is . The structural features include a benzamide core with a pyrrolidine moiety, which is significant for its biological interactions.
1. Pharmacological Profile
Research indicates that this compound exhibits various biological activities, including:
- Opioid Receptor Agonism : Preliminary studies suggest that the compound may act as an agonist at opioid receptors, which are critical for pain modulation and analgesia .
- Antidepressant-like Effects : Animal models have shown that compounds with similar structures can exhibit antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition .
The mechanisms underlying the biological activity of 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide may involve:
- Receptor Binding : The compound likely interacts with specific neurotransmitter receptors, influencing mood and pain pathways.
- Neurotransmitter Modulation : Similar compounds have been shown to modulate levels of serotonin and dopamine, suggesting a potential mechanism for mood regulation .
Study 1: Analgesic Efficacy
In a controlled study involving rodent models, the analgesic efficacy of 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide was assessed. Results indicated significant pain relief comparable to standard opioid treatments, with a lower incidence of side effects typically associated with opioid use.
Study 2: Antidepressant Activity
A separate study evaluated the antidepressant potential in mice subjected to stress-induced behavioral tests. The compound demonstrated significant improvements in depressive-like behaviors, supporting its potential as a therapeutic agent for mood disorders.
Comparative Analysis
The following table summarizes the biological activities of 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide compared to other related compounds:
| Compound Name | Opioid Receptor Activity | Antidepressant Activity | Analgesic Potency |
|---|---|---|---|
| 3-Methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide | Yes | Yes | High |
| Compound A | Yes | Moderate | Moderate |
| Compound B | No | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
